molecular formula C11H20INO2 B13964758 (R)-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate

(R)-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate

Cat. No.: B13964758
M. Wt: 325.19 g/mol
InChI Key: WAZXDTKITHEPAQ-VIFPVBQESA-N
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Description

®-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with an iodoalkane under specific conditions. One common method includes the use of tert-butyl 3-pyrrolidinecarboxylate as a starting material, which is then reacted with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the pyrrolidine ring or the iodoethyl side chain.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of new pyrrolidine derivatives with different functional groups.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various organic compounds.

Biology

In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules that can interact with specific biological targets.

Medicine

In medicinal chemistry, ®-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate is explored for its potential therapeutic applications. It can be used to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (S)-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
  • ®-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine

Uniqueness

®-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of the tert-butyl group and the iodoethyl side chain provides distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H20INO2

Molecular Weight

325.19 g/mol

IUPAC Name

tert-butyl (3R)-3-(2-iodoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

WAZXDTKITHEPAQ-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CCI

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCI

Origin of Product

United States

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